molecular formula C18H20Br2N2O4S2 B581298 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane CAS No. 1133116-31-0

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane

Cat. No.: B581298
CAS No.: 1133116-31-0
M. Wt: 552.296
InChI Key: XUBSPPCOKWQFGT-UHFFFAOYSA-N
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Description

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane is a synthetic organic compound characterized by the presence of two bromophenylsulfonyl groups attached to a diazocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromophenylsulfonyl chloride.

    Formation of Diazocane Ring: The diazocane ring is formed through a cyclization reaction involving a suitable diamine precursor.

    Attachment of Bromophenylsulfonyl Groups: The final step involves the reaction of the diazocane ring with 3-bromophenylsulfonyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenylsulfonyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl groups can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The diazocane ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different sulfonyl compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe for studying biological processes involving sulfonyl groups and diazocane rings.

    Catalysis: It may act as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenylsulfonyl groups can participate in binding interactions, while the diazocane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-bromophenylsulfonyl)-1,5-diazocane: Similar structure but with bromine atoms at the 4-position of the phenyl rings.

    1,5-Bis(3-chlorophenylsulfonyl)-1,5-diazocane: Similar structure but with chlorine atoms instead of bromine.

    1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane derivatives: Various derivatives with different substituents on the phenyl rings or diazocane ring.

Uniqueness

This compound is unique due to the specific positioning of the bromophenylsulfonyl groups and the presence of the diazocane ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,5-bis[(3-bromophenyl)sulfonyl]-1,5-diazocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2N2O4S2/c19-15-5-1-7-17(13-15)27(23,24)21-9-3-11-22(12-4-10-21)28(25,26)18-8-2-6-16(20)14-18/h1-2,5-8,13-14H,3-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBSPPCOKWQFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674935
Record name 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-31-0
Record name 1,5-Bis(3-bromobenzene-1-sulfonyl)-1,5-diazocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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